(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol
Overview
Description
(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a hydroxyl group and a pyridine ring The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyridine-3-boronic acid.
Formation of Intermediate: A Suzuki-Miyaura coupling reaction is employed to couple cyclohexanone with pyridine-3-boronic acid, forming an intermediate.
Reduction: The intermediate is then subjected to a reduction reaction using a chiral catalyst to ensure the desired (1R,2S) configuration.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the Suzuki-Miyaura coupling and reduction reactions.
Catalyst Recovery: Efficient recovery and recycling of the chiral catalyst to reduce costs.
Automated Purification: Implementation of automated chromatographic systems for purification.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: Further reduction can lead to the formation of a fully saturated cyclohexane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of (1R,2S)-2-(pyridin-3-yl)cyclohexanone.
Reduction: Formation of (1R,2S)-2-(pyridin-3-yl)cyclohexane.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a ligand in biochemical assays.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(pyridin-2-yl)cyclohexan-1-ol: Similar structure but with the pyridine ring attached at a different position.
(1R,2S)-2-(pyridin-4-yl)cyclohexan-1-ol: Another positional isomer with the pyridine ring at the 4-position.
(1R,2S)-2-(quinolin-3-yl)cyclohexan-1-ol: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
(1R,2S)-2-pyridin-3-ylcyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYALRNKMPRASO-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.